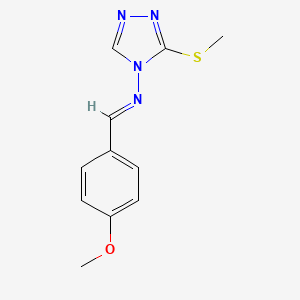![molecular formula C19H16ClN3O2 B5541719 N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)
N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is a compound likely of interest due to its structural features, which suggest potential activity in various biological or chemical applications. Compounds with similar structures have been explored for their biological activities and chemical properties, indicating the relevance of studying such molecules in detail.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds, and incorporating various functional groups through processes like halogenation, nitration, and amide formation. For example, the synthesis of related benzamide and pyridazine derivatives involves cyclization reactions, amidation, and substitutions to introduce different functional groups (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods such as DFT calculations. These studies reveal details about the crystal packing, hydrogen bonding patterns, and electronic properties critical for understanding the compound's behavior and reactivity (Demir et al., 2015).
科学的研究の応用
1. Design and Biological Evaluation
N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is a compound that has been studied for its potential applications in medical science. A closely related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), is an orally active histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11 at submicromolar concentrations and shows significant antitumor activity, highlighting its potential as an anticancer drug (Zhou et al., 2008).
2. Capillary Electrophoresis in Quality Control
In analytical chemistry, capillary electrophoresis is used for the separation of compounds like imatinib mesylate and related substances, including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI). This method is effective for quality control in pharmaceuticals (Ye et al., 2012).
3. Molecular Docking and Antimicrobial Activity
Research on pyridine and fused pyridine derivatives, including compounds related to N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, has shown that these compounds exhibit antimicrobial and antioxidant activity. In silico molecular docking screenings towards target proteins like GlcN-6-P synthase indicate moderate to good binding energies, suggesting potential therapeutic applications (Flefel et al., 2018).
4. Role in Anticonvulsant Enaminones Synthesis
The synthesis of N- (3-chloro-2-oxo-4-phenyl-1-azetidinyl)-4-[4,5-dihydro - 4 (1H - indolyl-3-yyl methylene)-2-methyl-5-oxo-1H-imidazol-1-yl-(substituted benzylidene)] benzamides, closely related to the compound , has been explored for their anti-inflammatory activity. These compounds are part of a class of substances known as anticonvulsant enaminones (Kalsi et al., 1990).
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-12-9-10-18(23-22-12)25-15-6-3-5-14(11-15)19(24)21-17-8-4-7-16(20)13(17)2/h3-11H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTGQSPSZAKKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)

![4-[(isopropylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5541655.png)



![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinyl)benzamide](/img/structure/B5541679.png)
![4-({4-methyl-5-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5541681.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)